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Compound of Interest

Compound Name: 3-Bromo-6-methoxyquinoline

Cat. No.: B077520 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-6-methoxyquinoline (CAS No. 14036-96-5), a substituted quinoline of interest in

medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with

detailed experimental protocols for data acquisition. This document is intended to serve as a

valuable resource for the structural elucidation and characterization of this compound.

Spectroscopic Data Summary
The empirical formula for 3-Bromo-6-methoxyquinoline is C₁₀H₈BrNO, with a molecular

weight of approximately 238.08 g/mol .[1] The spectroscopic data presented below are

essential for confirming the identity and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for 3-Bromo-6-methoxyquinoline
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 Data not available s -

H-4 Data not available s -

H-5 Data not available d Value not available

H-7 Data not available dd Value not available

H-8 Data not available d Value not available

OCH₃ Data not available s -

Note: Specific experimental ¹H NMR data for 3-Bromo-6-methoxyquinoline was not found in

the provided search results. Expected chemical shifts would be in the aromatic region (7.0-9.0

ppm) and around 3.8-4.0 ppm for the methoxy group protons, based on data for similar

quinoline derivatives.[2]

Table 2: ¹³C NMR Spectroscopic Data for 3-Bromo-6-methoxyquinoline

Carbon Assignment Chemical Shift (δ, ppm)

C-2 Data not available

C-3 Data not available

C-4 Data not available

C-4a Data not available

C-5 Data not available

C-6 Data not available

C-7 Data not available

C-8 Data not available

C-8a Data not available

OCH₃ Data not available
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Note: Specific experimental ¹³C NMR data for 3-Bromo-6-methoxyquinoline was not found in

the provided search results. Expected chemical shifts for the quinoline ring carbons would

appear in the range of 100-160 ppm, with the carbon attached to the bromine atom (C-3) and

the carbon bearing the methoxy group (C-6) showing characteristic shifts. The methoxy carbon

would be expected around 55 ppm.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.

Table 3: IR Spectroscopic Data for 3-Bromo-6-methoxyquinoline

Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3100-3000 Medium-Weak Aromatic C-H stretch

~1620-1580 Medium-Strong
C=C and C=N stretching

(quinoline ring)

~1500-1400 Medium-Strong
Aromatic ring skeletal

vibrations

~1250-1200 Strong Aryl-O-CH₃ asymmetric stretch

~1050-1000 Medium Aryl-O-CH₃ symmetric stretch

Below 800 Medium-Strong C-Br stretch

Note: Specific experimental IR data for 3-Bromo-6-methoxyquinoline was not found in the

provided search results. The table presents expected absorption bands based on the known

frequencies for quinoline and methoxy- and bromo-substituted aromatic compounds.

Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition

of a compound.

Table 4: Mass Spectrometry Data for 3-Bromo-6-methoxyquinoline
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m/z Value Relative Intensity Ion Assignment

237 ~100% [M]⁺• (with ⁷⁹Br)

239 ~98% [M+2]⁺• (with ⁸¹Br)

Note: The mass spectrum of 3-Bromo-6-methoxyquinoline is expected to show a

characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks

of nearly equal intensity separated by 2 m/z units, corresponding to the two stable isotopes of

bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for 3-Bromo-6-
methoxyquinoline.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of 3-Bromo-6-methoxyquinoline for ¹H NMR and 50-100

mg for ¹³C NMR.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

in a clean, dry vial.

Transfer the solution into a 5 mm NMR tube, ensuring the sample height is adequate for the

spectrometer.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for

better signal dispersion.

¹H NMR:

Acquire a standard one-dimensional proton spectrum.
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Set the spectral width to cover the expected range of chemical shifts (e.g., 0-10 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at

0.00 ppm).

¹³C NMR:

Acquire a proton-decoupled ¹³C spectrum.

Set the spectral width to encompass all expected carbon resonances (e.g., 0-180 ppm).

A larger number of scans will be necessary compared to ¹H NMR to obtain adequate

signal intensity.

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet):

Thoroughly grind 1-2 mg of 3-Bromo-6-methoxyquinoline with approximately 100-200

mg of dry potassium bromide (KBr) powder in an agate mortar.

Press the mixture into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

Spectrometer: A Fourier-transform infrared (FTIR) spectrometer.

Acquisition:
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Record a background spectrum of the empty sample compartment (or clean ATR crystal).

Place the sample in the beam path and record the sample spectrum.

The data is typically collected over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Sample Preparation:

Prepare a dilute solution of 3-Bromo-6-methoxyquinoline in a suitable volatile solvent (e.g.,

methanol or acetonitrile).

Instrumentation and Data Acquisition:

Mass Spectrometer: A mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Electron Impact (EI).

Ionization:

ESI: Suitable for obtaining the protonated molecular ion [M+H]⁺.

EI: A "hard" ionization technique that can provide information about the molecular ion and

fragmentation patterns.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The spectrum is recorded, showing the relative abundance of ions at

different m/z values.

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like 3-Bromo-6-methoxyquinoline.
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Caption: General workflow for the synthesis and spectroscopic characterization of 3-Bromo-6-
methoxyquinoline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.scbt.com/p/3-bromo-6-methoxyquinoline-14036-96-5
https://www.rsc.org/suppdata/d2/nj/d2nj04119g/d2nj04119g1.pdf
https://www.benchchem.com/product/b077520#spectroscopic-data-for-3-bromo-6-methoxyquinoline-nmr-ir-ms
https://www.benchchem.com/product/b077520#spectroscopic-data-for-3-bromo-6-methoxyquinoline-nmr-ir-ms
https://www.benchchem.com/product/b077520#spectroscopic-data-for-3-bromo-6-methoxyquinoline-nmr-ir-ms
https://www.benchchem.com/product/b077520#spectroscopic-data-for-3-bromo-6-methoxyquinoline-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b077520?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b077520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

